molecular formula C8H13NO2Si B1381335 1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one CAS No. 1631147-77-7

1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one

Cat. No. B1381335
CAS RN: 1631147-77-7
M. Wt: 183.28 g/mol
InChI Key: HQUSAOJEENUNQW-UHFFFAOYSA-N
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Description

“1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one” is a chemical compound with the molecular formula C8H13NO2Si . It has a molecular weight of 183.28 . The compound is also known as Ethanone, 1-[5-(trimethylsilyl)-3-isoxazolyl]- .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2Si/c1-6(10)7-5-8(11-9-7)12(2,3)4/h5H,1-4H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but not their three-dimensional arrangement.


Physical And Chemical Properties Analysis

The compound has a storage temperature of 4 degrees Celsius . It is in liquid form .

Scientific Research Applications

Synthesis and Chemical Transformations

Methodologies for Oxazole Derivatives Synthesis

The synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles has been demonstrated, utilizing bis(trimethylsilyl)acetylene and acrylic acid derivatives. This process involves a three-step method that includes oxidative phthalimidoaziridination of enynones, leading to functionalizable oxazoles (Pankova et al., 2015).

Cross-Coupling Reactions

The Cu(I)-catalyzed reaction between bis(trimethylsilyl)diazomethane and benzoxazoles/oxazoles introduces a 1,1-bis(trimethylsilyl)methyl group into heteroaromatic C-H bonds. This process tolerates a wide range of functional groups, providing a novel method for direct heteroaromatic C-H bond functionalization (Wang et al., 2019).

Material Science and Coordination Chemistry

Coordination Polymers

The construction of Cu(II) and Cd(II) coordination polymers using 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands has been reported. These polymers exhibit diverse topologies and structures, showcasing the versatility of oxazole derivatives in forming complex coordination networks (Yang et al., 2013).

Novel Synthetic Approaches and Applications

Heteroannulation Reactions

The Bohlmann-Rahtz heteroannulation approach has been utilized for the synthesis of dimethyl sulfomycinamate, showcasing the utility of oxazole derivatives in complex organic syntheses (Bagley et al., 2005).

Dehydrochlorination Studies

The study of the dehydrochlorination of 1,2-bis[bis(trimethylsilyl)methylchlorophosphino]ethane revealed insights into the mechanisms and potential applications of silyl compounds in organic and inorganic chemistry (Ionkin & Marshall, 2003).

properties

IUPAC Name

1-(5-trimethylsilyl-1,2-oxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2Si/c1-6(10)7-5-8(11-9-7)12(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUSAOJEENUNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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